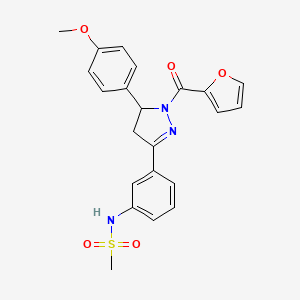
N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. This compound features a complex molecular structure, incorporating furan, methoxyphenyl, and pyrazol moieties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide generally involves the following steps:
Formation of Furan-2-carbonyl intermediate: : The initial step usually involves the preparation of the furan-2-carbonyl component through acylation reactions under controlled conditions.
Synthesis of 4,5-dihydro-1H-pyrazol Intermediate: : This involves the condensation of appropriate hydrazines with ketones or aldehydes, followed by cyclization to form the pyrazol ring.
Coupling Reaction: : Finally, the coupling of the furan-2-carbonyl and the 4,5-dihydro-1H-pyrazol intermediates with a phenyl ring is facilitated by a sulfonamide linkage, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) under mild conditions.
Industrial Production Methods
For industrial production, scalability and economic viability are paramount. This involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to enhance yield and purity. Continuous flow synthesis and green chemistry principles can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically at the furan ring, using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can occur at the sulfonamide group using reducing agents such as lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions in the molecular structure, notably at the methoxyphenyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens for electrophilic substitution, alkylating agents for nucleophilic substitution.
Major Products
The major products from these reactions include derivatives with modified functional groups, such as alcohols, ketones, and ethers, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor or intermediate for synthesizing complex molecules in pharmaceutical and agricultural research.
Biology
Biologically, N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is studied for its potential as an enzyme inhibitor and as a probe in biochemical assays.
Medicine
Medicinal applications include its investigation as a potential therapeutic agent due to its unique chemical structure, which allows it to interact with various biological targets.
Industry
In industry, it finds use in the development of novel materials and as a component in advanced chemical formulations.
Mechanism of Action
The mechanism by which N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects is primarily through its interaction with specific molecular targets such as enzymes and receptors. The furan and pyrazol moieties can bind to active sites, modulating biological pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar compounds include other sulfonamides and pyrazol derivatives, such as sulfanilamide and celecoxib. What sets N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide apart is the combination of the furan and methoxyphenyl groups, which impart unique chemical properties and potential biological activities.
Similar Compounds
Sulfanilamide
Celecoxib
Acetazolamide
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action. This compound's distinctive structure makes it a subject of considerable interest in various scientific fields.
Properties
IUPAC Name |
N-[3-[2-(furan-2-carbonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-29-18-10-8-15(9-11-18)20-14-19(23-25(20)22(26)21-7-4-12-30-21)16-5-3-6-17(13-16)24-31(2,27)28/h3-13,20,24H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUBVHRGSBLQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
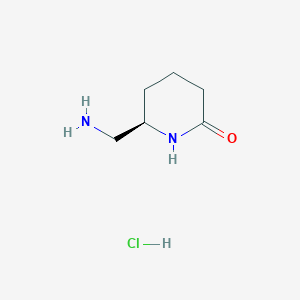
![N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2703437.png)
![4-tert-butyl-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2703439.png)
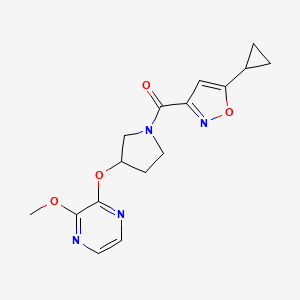
![Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate](/img/structure/B2703442.png)

![1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2703444.png)
![1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2703445.png)
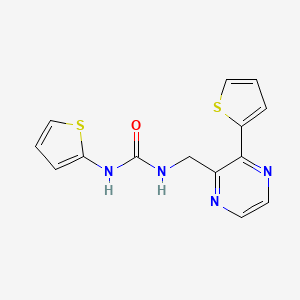
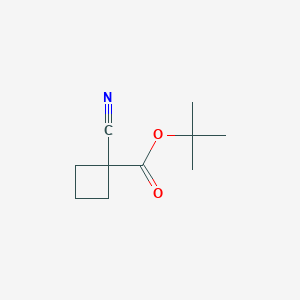
![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2703452.png)
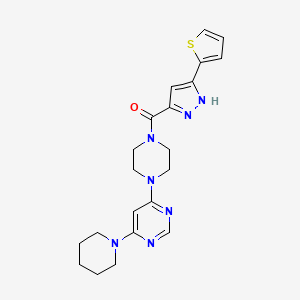
![N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2703455.png)
![4-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2703457.png)
